
Abediterol napadisylate
描述
Abediterol Napadisylate is a potent and selective β2-adrenoceptor agonist. It is known for its sustained duration of action, which lasts for 24 hours, making it suitable for once-daily dosing. This compound has been studied extensively for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD). It exhibits high potency and selectivity for β2-adrenoceptors, comparable to other well-known β2-agonists such as formoterol and salmeterol .
准备方法
阿贝地特罗萘迪西酯的合成涉及多个步骤,从核心结构的制备开始,然后进行功能化以引入必要的取代基。合成路线通常包括:
步骤 1: 喹啉酮核的制备。
步骤 2: 引入β2-肾上腺素受体激动剂部分。
步骤 3: 功能化以引入二氟苯乙氧基。
步骤 4: 萘迪西酯盐的形成。
工业生产方法涉及优化反应条件以确保高收率和纯度。 这包括控制温度、压力以及使用特定催化剂来促进反应 .
化学反应分析
阿贝地特罗萘迪西酯会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化以形成相应的氧化产物。
还原: 还原反应可以进行以修饰分子中存在的官能团。
取代: 阿贝地特罗萘迪西酯可以进行取代反应,特别是在芳香环上,以引入不同的取代基。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲电试剂。 形成的主要产物取决于所用反应条件和试剂的具体情况 .
科学研究应用
Pharmacological Studies
Abediterol has been extensively studied in both preclinical and clinical settings:
- Preclinical Pharmacology : Functional pharmacology studies have demonstrated that Abediterol exhibits high potency and selectivity for β2-adrenoceptors, comparable to established LABAs like formoterol and salmeterol. Studies indicate that it has a rapid onset of action and a prolonged duration, making it suitable for chronic respiratory disease management .
- Clinical Trials : A significant number of clinical trials have evaluated the safety, efficacy, and tolerability of Abediterol. For instance, a Phase IIa trial involving patients with moderate to severe COPD showed that all doses (0.625 to 10 μg) resulted in significant improvements in forced expiratory volume in one second (FEV1) compared to placebo .
Bronchodilation Studies
Research has focused on the bronchodilatory effects of Abediterol compared to other LABAs:
- A study involving Beagle dogs assessed the effects of Abediterol against other β2-agonists on acetylcholine-induced bronchoconstriction, demonstrating its superior efficacy in promoting bronchodilation .
Combination Therapies
Abediterol is being explored in combination with inhaled corticosteroids (ICS) or other anti-inflammatory agents:
- Clinical trials have investigated fixed-dose combinations of Abediterol with mometasone furoate, showing enhanced therapeutic outcomes in managing asthma and COPD symptoms .
Case Study 1: Efficacy in COPD Patients
A randomized controlled trial involving 70 patients with COPD assessed the pharmacokinetics and bronchodilatory effects of varying doses of Abediterol. Results indicated significant improvements in lung function across all doses tested, with the most notable enhancements observed at higher doses (5 μg and above) compared to placebo and indacaterol .
Case Study 2: Safety Profile
In a comprehensive safety evaluation across multiple studies, Abediterol was found to have a tolerable safety profile. Adverse events were primarily related to β2-adrenoceptor stimulation but were manageable at therapeutic doses (≤10 μg). The incidence of treatment-emergent adverse events was comparable to placebo groups, underscoring its safety for long-term use .
Data Summary Table
Study Type | Population | Doses Tested | Primary Endpoint | Key Findings |
---|---|---|---|---|
Phase IIa Trial | COPD Patients (n=70) | 0.625 - 10 μg | Change in FEV1 from baseline | Significant improvement across all doses vs placebo |
Bronchodilation Study | Beagle Dogs | N/A | Acetylcholine-induced bronchoconstriction | Superior efficacy compared to other LABAs |
Combination Therapy | Asthma/COPD Patients | Fixed-dose combos | Safety and efficacy | Enhanced outcomes when combined with ICS |
作用机制
阿贝地特罗萘迪西酯充当双重β2-肾上腺素激动剂和毒蕈碱拮抗剂。它与支气管平滑肌细胞上的β2-肾上腺素受体结合,导致腺苷酸环化酶活化和环状腺苷单磷酸 (cAMP) 水平升高。这导致支气管平滑肌松弛和支气管扩张。 该化合物的作用时间长归因于其对β2-肾上腺素受体的亲和力高和选择性强 .
相似化合物的比较
阿贝地特罗萘迪西酯与其他β2-肾上腺素受体激动剂进行比较,例如:
福莫特罗: 以其作用快和持续时间长而闻名。
沙美特罗: 起效较慢,但作用时间更长。
英达卡特罗: 另一种长效β2-激动剂,每日一次给药方案。
阿贝地特罗萘迪西酯之所以独特,是因为它具有β2-肾上腺素激动剂和毒蕈碱拮抗剂的双重作用,既能扩张支气管,又能起到抗炎作用 .
生物活性
Abediterol napadisylate, a novel long-acting β2-adrenoceptor agonist (LABA), is currently under development for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This compound has shown promising biological activity characterized by its potent bronchodilatory effects, safety profile, and pharmacokinetic properties.
Abediterol acts primarily as a selective agonist for the β2-adrenoceptors, which are predominantly found in the bronchial smooth muscle. Upon activation, these receptors lead to relaxation of the airway muscles, resulting in bronchodilation. Abediterol's selectivity for β2 over β1 receptors minimizes cardiovascular side effects, which is a common concern with other LABAs.
Pharmacological Profile
Potency and Efficacy:
Abediterol has demonstrated high potency as a β2-adrenoceptor agonist in both preclinical and clinical studies. It exhibits a rapid onset of action and sustained duration of effect, with bronchodilation lasting up to 24 hours post-administration. In clinical trials, doses ranging from 0.625 μg to 10 μg have shown significant improvements in forced expiratory volume in one second (FEV1) compared to placebo and other LABAs like indacaterol.
Clinical Findings:
A Phase IIa study involving 70 patients with moderate to severe COPD assessed the efficacy of various doses of abediterol. The results indicated:
- FEV1 Improvements:
Safety Profile
Abediterol has been well-tolerated across various studies, with low systemic exposure and a safety profile consistent with that expected for LABAs. Adverse events (AEs) were generally mild and included tremors and palpitations at higher doses (>10 μg). Importantly, no clinically relevant effects on heart rate or blood glucose levels were observed at doses ≤10 μg .
Pharmacokinetics
The pharmacokinetics of abediterol indicate very low systemic exposure following inhalation, with plasma concentrations remaining within the pg/ml range. The compound is primarily metabolized by the CYP3A4 isoform of cytochrome P450 enzymes, suggesting a low risk for drug-drug interactions .
Comparative Efficacy
In comparative studies against other LABAs such as salmeterol and formoterol, abediterol has shown superior bronchodilatory potency and longer duration of action. Its rapid onset of action is particularly beneficial for patients requiring quick relief from bronchospasm .
Summary of Clinical Studies
Study | Population | Doses (μg) | FEV1 Improvement (L) | Statistical Significance |
---|---|---|---|---|
Phase IIa | COPD Patients | 0.625, 2.5, 5, 10 | 0.102, 0.203, 0.233, 0.259 | All p < 0.0001 vs Placebo |
Comparative Study | Asthma Patients | 5-25 | Significant vs Salmeterol | p < 0.05 |
属性
CAS 编号 |
1044516-17-7 |
---|---|
分子式 |
C60H68F4N4O14S2 |
分子量 |
1209.3 g/mol |
IUPAC 名称 |
5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1 |
InChI 键 |
YWFAHMIAJNFTHW-VRCDMBAWSA-N |
SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
手性 SMILES |
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Abediterol napadisylate; LAS100977 napadisylate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。